molecular formula C10H9NO2 B2371524 5-p-Tolyl-isoxazol-3-one CAS No. 21053-25-8

5-p-Tolyl-isoxazol-3-one

Cat. No.: B2371524
CAS No.: 21053-25-8
M. Wt: 175.187
InChI Key: AWYXDNPIIRBIMO-UHFFFAOYSA-N
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Description

5-p-Tolyl-isoxazol-3-one is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are significant due to their diverse biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-p-Tolyl-isoxazol-3-one typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, molecular iodine, and hydroxylamine . Another approach involves the one-pot three-step method where nitrile oxides are generated in situ from aldehydes using hydroxylamine and chloramine-T .

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. These methods are favored for their efficiency and scalability, despite the associated costs and environmental concerns .

Chemical Reactions Analysis

Types of Reactions: 5-p-Tolyl-isoxazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted isoxazoles, amines, and oximes, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 5-p-Tolyl-isoxazol-3-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its p-tolyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

5-(4-methylphenyl)-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-2-4-8(5-3-7)9-6-10(12)11-13-9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYXDNPIIRBIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21053-25-8
Record name 5-(4-methylphenyl)-1,2-oxazol-3-ol
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